molecular formula C23H25FN4O3S B2498685 ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate CAS No. 887223-56-5

ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B2498685
CAS No.: 887223-56-5
M. Wt: 456.54
InChI Key: IZRGWUKBBDLGLB-UHFFFAOYSA-N
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Description

This compound is a structurally complex indole derivative featuring:

  • A piperazine ring substituted with a 2-fluorophenyl group, a motif common in CNS-targeting agents due to its ability to modulate receptor binding.
  • A thiourea linkage (carbothioyl group) connecting the piperazine and indole moieties, which may influence hydrogen bonding and metabolic stability compared to urea analogs.
  • An ethyl ester at the indole-2 position, which could serve as a prodrug feature for improved bioavailability.

Properties

IUPAC Name

ethyl 3-[[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3S/c1-3-31-22(29)21-20(16-14-15(30-2)8-9-18(16)25-21)26-23(32)28-12-10-27(11-13-28)19-7-5-4-6-17(19)24/h4-9,14,25H,3,10-13H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRGWUKBBDLGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=S)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following table highlights critical structural variations between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Substituents Functional Groups Potential Implications
Target Compound 5-Methoxyindole - Ethyl ester (C2)
- Piperazine-1-carbothioyl (C3)
- 2-Fluorophenyl (piperazine)
Thiourea, Ester Enhanced lipophilicity; potential CNS activity via piperazine; ester may improve bioavailability.
Ethyl 5-methoxy-3-(3-(4-methylphenylsulfonamido)propyl)-1H-indole-1-carboxylate (605) 5-Methoxyindole - Propylsulfonamide (C3)
- 4-Methylphenyl (sulfonamide)
Sulfonamide, Ester Sulfonamide may enhance metabolic stability but reduce CNS penetration compared to thiourea.
Alkyl {3-/4-[(4-(2-fluorophenyl)piperazin-1-yl)acetyl]phenyl}carbamates Phenyl - Piperazine-acetyl (C3/C4)
- 2-Fluorophenyl (piperazine)
Acetyl, Carbamate Acetyl group may reduce steric hindrance compared to thiourea, altering receptor affinity.
Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate Propanoate - Piperazine-1-carbothioyl
- 2-Fluorophenyl (piperazine)
Thiourea, Ester Lack of indole core reduces π-π interactions; simpler structure may lower potency.
4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide Piperazine - Benzodioxolylmethyl
- 4-Chlorophenyl
Thiourea Benzodioxole enhances metabolic stability; chlorophenyl may increase toxicity.

Challenges and Limitations

  • Metabolic Stability : The thiourea linkage, while beneficial for binding, may be prone to oxidation or hydrolysis compared to sulfonamide or carbamate groups .

Biological Activity

Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate is a synthetic compound that exhibits significant biological activity, particularly in the realm of pharmacology. This article reviews the compound's biological properties, focusing on its mechanism of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H26FN3O2S
  • IUPAC Name : this compound
  • CAS Number : 1022235-03-5

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine. Studies indicate that derivatives containing the piperazine moiety can modulate the activity of monoamine oxidase (MAO), which is crucial for the metabolism of these neurotransmitters.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
MAO InhibitionSelective inhibition of MAO-B
Neurotransmitter ModulationIncreased dopamine levels in specific brain regions
Cytotoxicity AssessmentLow toxicity in healthy fibroblast cell lines

Case Studies and Research Findings

  • Monoamine Oxidase Inhibition :
    Research has shown that compounds similar to this compound exhibit potent inhibitory effects on MAO-B, with IC50 values indicating strong selectivity over MAO-A. For instance, a related compound demonstrated an IC50 value of 0.013 µM for MAO-B, suggesting a promising avenue for neurodegenerative disease treatment .
  • Dopamine Modulation :
    In animal models, the administration of related piperazine derivatives resulted in a transient increase in dopamine levels within the caudate nucleus and hypothalamus. This modulation is critical for understanding potential therapeutic effects in disorders characterized by dopaminergic dysfunction, such as Parkinson’s disease .
  • Cytotoxicity Studies :
    Cytotoxicity assays conducted on L929 fibroblast cells revealed that while some derivatives induced cell death at higher concentrations, this compound exhibited significantly lower toxicity, making it a safer candidate for further development .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, typically starting with the preparation of the piperazine-thiocarbamate core, followed by coupling with the indole-carboxylate moiety. Key steps include:

  • Thiocarbamoylation : Reacting 2-fluorophenylpiperazine with thiophosgene or a thiocarbonyl transfer agent under controlled pH (8–9) and low temperature (0–5°C) to form the carbothioyl intermediate .
  • Indole coupling : Using coupling agents like EDC/HOBT or DCC to attach the 5-methoxyindole-2-carboxylate group. Solvent choice (e.g., DMF or dichloromethane) and anhydrous conditions are critical for yield optimization .
  • Monitoring : Thin-layer chromatography (TLC) and 1^1H/13^13C NMR are used to track intermediate formation and confirm final product purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation : 1^1H NMR (for aromatic protons and methoxy groups), 13^13C NMR (carbonyl and thiocarbamate carbons), and FTIR (C=O, C=S stretches) .
  • Purity assessment : HPLC with UV detection (λ = 254–280 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) .
  • Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and thermal decomposition thresholds .

Q. How does pH and temperature affect the compound’s stability?

  • pH sensitivity : The compound is stable in neutral buffers (pH 6–8) but degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the thiocarbamate bond .
  • Thermal stability : Decomposition occurs above 150°C (per DSC), suggesting storage at 2–8°C in desiccated conditions . Accelerated stability studies (40°C/75% RH for 6 months) are recommended for long-term formulation assessments .

Advanced Research Questions

Q. How can contradictory biological activity data across in vitro models be resolved?

  • Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability assays (e.g., MTT) to distinguish direct target effects from off-target cytotoxicity .
  • Dose-response profiling : Perform IC50_{50} titrations under standardized conditions (e.g., serum-free media, controlled incubation times) to minimize variability .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with suspected targets (e.g., serotonin receptors or kinase domains) and validate with mutagenesis studies .

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Design of Experiments (DOE) : Screen variables (temperature, solvent ratio, catalyst loading) using a fractional factorial design to identify critical parameters .
  • Catalyst optimization : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling steps (if applicable) .
  • Workup modifications : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective purification .

Q. How can thermal decomposition pathways be elucidated?

  • TGA-FTIR coupling : Track evolved gases (e.g., CO2_2, NH3_3) during decomposition to identify breakdown products .
  • Isothermal stability studies : Heat samples at 100°C for 24–48 hours and analyze residues via LC-MS to detect degradation byproducts .

Q. What methodologies validate receptor binding specificity?

  • Competitive binding assays : Use radiolabeled ligands (e.g., 3^3H-ketanserin for 5-HT2A_{2A} receptors) to measure displacement potency .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon_\text{on}, koff_\text{off}) in real-time to assess selectivity over related receptors .

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